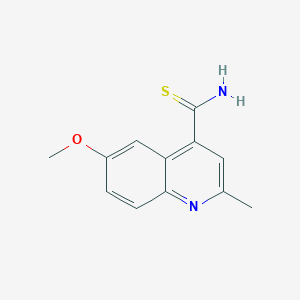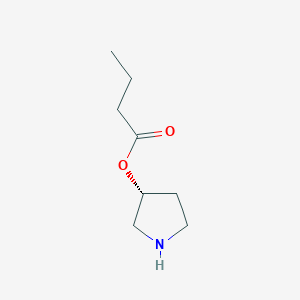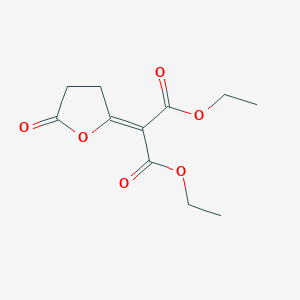![molecular formula C13H9NO5S B12882619 [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid CAS No. 88519-01-1](/img/structure/B12882619.png)
[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of chromeno[5,6-d]oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-oxazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 6-hydroxycoumarin with appropriate aldehydes or acids to form the chromeno-oxazole coreThe reaction conditions often involve the use of catalysts such as ammonium acetate in refluxing glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid involves its interaction with various molecular targets. The chromeno-oxazole core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to cell cycle arrest. Additionally, the thioacetic acid moiety can interact with thiol groups in proteins, affecting their function and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one: This compound shares the chromeno-oxazole core but differs in its functional groups, leading to different biological activities.
2,9-Dimethyl-4H-oxazolo[5’,4’4,5]pyrano[3,2-f]quinolin-4-one: Another related compound with a fused oxazole ring, exhibiting significant anti-lipid peroxidation activity.
Uniqueness
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is unique due to its specific combination of the chromeno-oxazole core and the thioacetic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
88519-01-1 |
|---|---|
Molecular Formula |
C13H9NO5S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-(9-methyl-7-oxopyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H9NO5S/c1-6-4-10(17)18-7-2-3-8-12(11(6)7)14-13(19-8)20-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
ASGBAPYMPJJYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


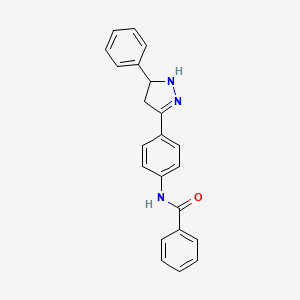
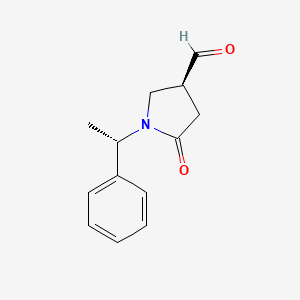
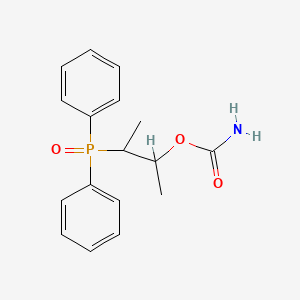
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
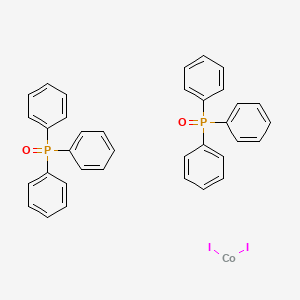

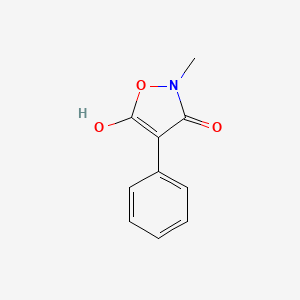
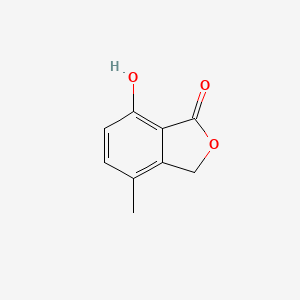
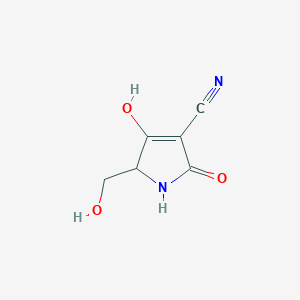
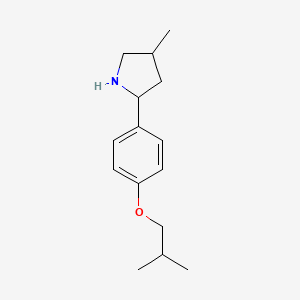
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
